3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole
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Overview
Description
3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole is a chemical compound that belongs to the class of piperidine derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The structure of this compound consists of a piperidine ring substituted with a benzyl group at the nitrogen atom, a chloro group at the fourth position, and a thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole typically involves the following steps:
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Formation of the Piperidine Ring: : The piperidine ring can be synthesized through the catalytic hydrogenation of pyridine derivatives. For example, 4-cyanopyridine can be reacted with toluene to form 4-benzylpyridine, which is then hydrogenated to yield 4-benzylpiperidine .
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Introduction of the Thiadiazole Ring: : The thiadiazole ring can be introduced through a cyclization reaction involving appropriate precursors. For instance, a chloro-substituted thiadiazole can be synthesized by reacting thiosemicarbazide with a chlorinating agent under acidic conditions .
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Coupling of the Piperidine and Thiadiazole Rings: : The final step involves coupling the 4-benzylpiperidine with the chloro-substituted thiadiazole. This can be achieved through a nucleophilic substitution reaction, where the nitrogen atom of the piperidine ring attacks the electrophilic carbon of the thiadiazole ring, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole can undergo oxidation reactions, particularly at the piperidine ring. Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups .
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Reduction: : The compound can also undergo reduction reactions, especially at the thiadiazole ring. Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the thiadiazole ring to its corresponding dihydro derivative .
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Substitution: : Nucleophilic substitution reactions can occur at the chloro group of the thiadiazole ring. Nucleophiles such as amines, thiols, or alkoxides can replace the chloro group, leading to the formation of various substituted derivatives .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, alkoxides, and other nucleophiles.
Major Products Formed
Oxidation: Oxygen-containing derivatives of the piperidine ring.
Reduction: Dihydro derivatives of the thiadiazole ring.
Substitution: Substituted derivatives of the thiadiazole ring with various functional groups.
Scientific Research Applications
3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole has several scientific research applications:
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Medicinal Chemistry: : The compound is studied for its potential as a pharmacological agent. It has shown promise as a monoamine releasing agent with selectivity for releasing dopamine and norepinephrine . This makes it a candidate for the development of drugs targeting neurological disorders.
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Biological Research: : The compound’s ability to interact with monoamine oxidase enzymes makes it useful in studying the mechanisms of neurotransmitter regulation and the development of treatments for psychiatric conditions .
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Chemical Biology: : The compound can be used as a tool to investigate the structure-activity relationships of piperidine derivatives and their interactions with biological targets .
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Industrial Applications: : The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other complex molecules, which can be used in various industrial processes .
Mechanism of Action
The mechanism of action of 3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole involves its interaction with monoamine oxidase enzymes. The compound acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine . This is achieved through the inhibition of monoamine oxidase, which prevents the breakdown of these neurotransmitters, leading to increased levels in the synaptic cleft. The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and enhancing neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
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4-Benzylpiperidine: : This compound is structurally similar to 3-(4-Benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole but lacks the thiadiazole ring. It also acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine .
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2-Benzylpiperidine: : Another similar compound, differing in the position of the benzyl group on the piperidine ring. It has similar pharmacological properties but may exhibit different selectivity and potency .
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Benzylpiperazine: : This compound contains a piperazine ring instead of a piperidine ring. It is also a monoamine releasing agent but has a different pharmacological profile .
Uniqueness
This compound is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The chloro group on the thiadiazole ring allows for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry . Additionally, its selective action on monoamine oxidase enzymes makes it a valuable compound for studying neurotransmitter regulation and developing treatments for neurological disorders .
Properties
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-4-chloro-1,2,5-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3S/c15-13-14(17-19-16-13)18-8-6-12(7-9-18)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWFFVHZJFJEIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NSN=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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